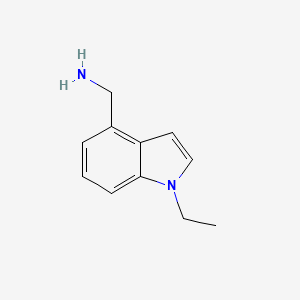
6-Ethanesulfonyl-hexylamine
Overview
Description
6-Ethanesulfonyl-hexylamine, also known as ESH, is an organic compound with the molecular formula C8H19NO2S . It has shown potential for use in various fields, including medicine and biotechnology.
Synthesis Analysis
The synthesis of similar amines often involves the reaction of an alkyl chloride with ammonia . In the case of a compound like 1-phenyl- N - (1-phenylethylidene)ethanamine (PPEA), the synthesis proceeded by trapping the intermediate 1-phenylethanimine (1-PEI) by 15N-labeled n-hexylamine .Molecular Structure Analysis
The molecular structure of this compound consists of 8 carbon atoms, 19 hydrogen atoms, 1 nitrogen atom, 2 oxygen atoms, and 1 sulfur atom . The molecule has a molar mass of 193.31 g/mol .Chemical Reactions Analysis
The chemical reactions involving similar amines have been studied. For instance, in the synthesis of PPEA, it was deduced that PPEA would be synthesized by a nucleophilic substitution of 1-PEI by another molecule of ®-MBA .Physical and Chemical Properties Analysis
This compound has a density of 1.0±0.1 g/cm3, a boiling point of 349.0±25.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.8 mmHg at 25°C . It also has a molar refractivity of 51.5±0.4 cm3, a polar surface area of 69 Å2, and a molar volume of 185.3±3.0 cm3 .Scientific Research Applications
Agricultural Chemicals in Groundwater
6-Ethanesulfonyl-hexylamine, as a derivative of ethanesulfonic acid, may be indirectly related to the study of agricultural chemicals in groundwater. Research has explored the relationship between land use and concentrations of various agricultural chemicals, such as nitrates and atrazine residues, in groundwater. This includes understanding the impact of these chemicals on the environment and health (Kolpin, 1997).
Hydrodenitrogenation Studies
Investigations into the hydrodenitrogenation of hexylamines, including compounds structurally related to this compound, have been conducted. These studies analyze the conversion of hexylamines under various conditions and explore the potential applications in industrial processes (Zhao, Kukula, & Prins, 2004).
Buffer Solutions for Microalgal Culture
Research on buffer solutions like HEPES, which is structurally similar to this compound, focuses on their use in culturing microalgae. These buffers are crucial for maintaining the optimal pH for various species of microalgae, which is essential for their growth and development (McFadden & Melkonian, 1986).
Synthesis and Reactivity Studies
The synthesis and reactivity of aminooxy compounds, including those structurally related to this compound, have been a subject of interest. This research explores the potential of these compounds in creating derivatives and their applications in various fields (Mikola & Hänninen, 1992).
Coordination with Metal Ions
Studies on buffers like HEPES, similar to this compound, have revealed their ability to coordinate with metal ions, such as copper(II). This coordination capability is significant for understanding their behavior in various biological and chemical processes (Sokołowska & Bal, 2005).
Corrosion Inhibition
Hexylamine, a related compound, has been studied for its role as a corrosion inhibitor in certain metals. Understanding the mechanisms of these inhibitors can help develop more efficient and environmentally friendly methods to prevent metal corrosion (Bastidas, Polo, & Cano, 2000).
Solar Cell Applications
The use of hexylamine in the development of perovskite solar cells has been researched. These studies focus on improving the chemical stability and efficiency of solar cells, a critical aspect of renewable energy technology (Jung, 2019).
Safety and Hazards
Mechanism of Action
Target of Action
6-Ethanesulfonyl-hexylamine is a chemical compound that belongs to the class of sulfonamides. Aliphatic amines, such as n-hexylamine (primary), di-n-hexylamine (secondary) and tri-n-hexylamine (tertiary amine), react with tetrabromophenolphthalein ethyl ester molecules (TBPEH) to form reddish or red-violet charge-transfer complexes (CT complexes) in 1,2-dichloroethane (DCE) . Therefore, it can be inferred that the primary targets of this compound are likely to be these TBPEH molecules.
Mode of Action
. This interaction could potentially alter the properties of the target molecules, leading to changes in their function or activity.
Action Environment
Therefore, it can be hypothesized that these factors may also influence the action, efficacy, and stability of this compound
Biochemical Analysis
Biochemical Properties
6-Ethanesulfonyl-hexylamine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with enzymes involved in the hexosamine biosynthetic pathway (HBP), where it influences the production of uridine diphosphate N-acetylglucosamine (UDP-GlcNAc) . This interaction is essential for the biosynthesis of glycoproteins and other glycoconjugates, which are vital for cellular functions.
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the hexosamine biosynthetic pathway, which plays a critical role in cell signaling and metabolic processes . This compound can alter the levels of key metabolites and impact gene expression, leading to changes in cellular behavior.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with specific biomolecules. It acts as an inhibitor or activator of certain enzymes, depending on the context. For example, it can inhibit the activity of glutamine fructose-6-phosphate amidotransferase (GFAT), the rate-limiting enzyme in the hexosamine biosynthetic pathway . This inhibition leads to a decrease in the production of UDP-GlcNAc, affecting various cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its degradation products can have different biochemical activities . Long-term exposure to this compound can lead to alterations in cellular metabolism and function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic benefits, while higher doses can lead to toxic or adverse effects. For instance, studies have shown that high doses of this compound can cause hepatotoxicity and other toxic effects in animal models . It is essential to determine the optimal dosage to balance efficacy and safety.
Metabolic Pathways
This compound is involved in several metabolic pathways, including the hexosamine biosynthetic pathway. It interacts with enzymes such as GFAT and glucosamine-phosphate N-acetyltransferase (GNPNAT), influencing the production of key metabolites like UDP-GlcNAc . These interactions affect metabolic flux and the levels of various metabolites, impacting cellular functions.
Subcellular Localization
This compound exhibits specific subcellular localization, which affects its activity and function. It can be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization is crucial for its role in modulating cellular processes and interactions with other biomolecules.
Properties
IUPAC Name |
6-ethylsulfonylhexan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H19NO2S/c1-2-12(10,11)8-6-4-3-5-7-9/h2-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBFXDZTWVPGVER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)CCCCCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[2-(Thiophen-3-yl)ethoxy]benzoic acid](/img/structure/B1399953.png)


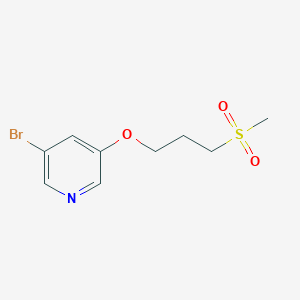
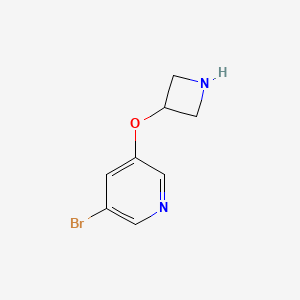
![2-[(5-Bromopyridin-3-yl)oxy]acetamide](/img/structure/B1399963.png)
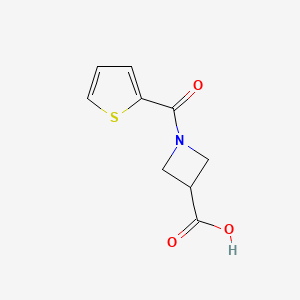
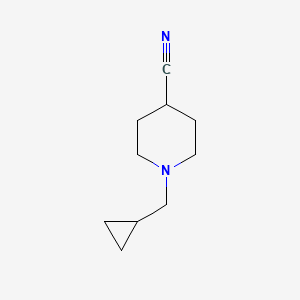
![2-(Trifluoromethyl)imidazo[1,2-a]pyridine-7-carboxylic acid](/img/structure/B1399970.png)
![2-(3-Chloro-4-fluorophenyl)imidazo[1,2-a]pyridine-7-carboxylic acid](/img/structure/B1399971.png)


